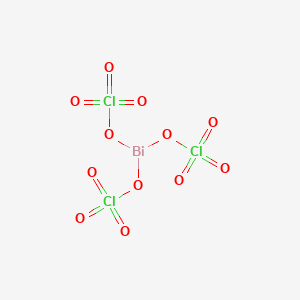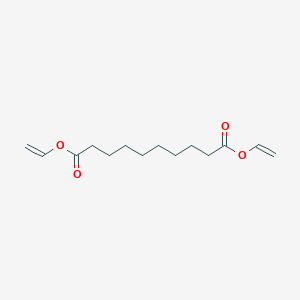
Divinyl sebacate
Vue d'ensemble
Description
Divinyl sebacate is a diester and vinylic crosslinking monomer . It has a molecular formula of C14H22O4 . The average mass is 254.322 Da and the monoisotopic mass is 254.151810 Da .
Synthesis Analysis
Divinyl sebacate can be synthesized from Sebacic acid and VINYL PROPIONATE . Another method involves the enzymatic polymerization of divinyl adipate (DVA) in the presence of Novozym 435 . The reaction between glycerol and divinyl adipate by varying the stoichiometry and amount of catalyst has also been reported .Molecular Structure Analysis
The molecular structure of Divinyl sebacate consists of freely rotating bonds, H bond acceptors, and H bond donors . It has a molar refractivity of 69.9±0.3 cm^3 .Chemical Reactions Analysis
Divinyl esters of adipic, sebacic, dodecanedioic, tridecanedioic acid were synthesized by the transvinylation reaction of acid with an excess of vinyl propionate by using mercuric acetate and sulfuric acid as catalysts .Physical And Chemical Properties Analysis
Divinyl sebacate has a density of 1.0±0.1 g/cm^3, a boiling point of 329.4±25.0 °C at 760 mmHg, and a flash point of 154.3±21.6 °C . It has a polar surface area of 53 Å^2 and a molar volume of 256.8±3.0 cm^3 .Applications De Recherche Scientifique
Cross-linkable Polyesters Synthesis : Divinyl sebacate has been used in enzymatic synthesis to create cross-linkable polyesters, which are useful for making transparent films. These polyesters, made using divinyl sebacate and glycerol with Candida antarctica lipase as a catalyst, have unsaturated groups in their side chains and can be hardened by cobalt naphthenate catalyst or thermal treatment (Tsujimoto, Uyama, & Kobayashi, 2001).
Regioselective Polymerization : Divinyl sebacate has been involved in lipase-catalyzed regioselective polymerization processes, particularly with triols, to produce polymers with specific microstructures. This method allows for control over the polymer's structure, which is crucial for certain applications (Uyama, Inada, & Kobayashi, 2001).
Plasticizers for Nitrile Rubber : It has been used to create divinyl sulfone-eleostearate adducts as plasticizers for nitrile rubber, providing efficient plasticization and meeting industrial requirements for low-temperature flexibility (Placek, Pastor, Hughes, & Bickford, 1961).
Biomedical Applications : Divinyl sebacate is a component in the synthesis of biodegradable polymers like Poly(glycerol sebacate) (PGS), which has extensive biomedical applications due to its biocompatibility and biodegradability. PGS is used in soft tissue replacement, drug delivery, and as a tissue adhesive (Rai, Tallawi, Grigore, & Boccaccini, 2012).
Light Stabilizer in Plastic Materials : Tinuvin 770, a compound derived from divinyl sebacate, is used as a light stabilizer in plastics. It has been studied for its potential health effects when leached from plastics into the environment or food sources (Sótonyi, Keller, Járay, Nemes, Benkő, Kovács, Tolokán, & Rajs, 2001).
Orientations Futures
Divinyl sebacate has potential applications in the synthesis of hyperbranched polyesters for pharmaceutical and biomedical applications . The production of glycerol-derived macromers able to undergo further reactions/chemical modifications for customization as functional systems and building blocks for polymer synthesis is a promising area of research .
Propriétés
IUPAC Name |
bis(ethenyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUIOWVSPIVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465165 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinyl sebacate | |
CAS RN |
10355-50-7 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

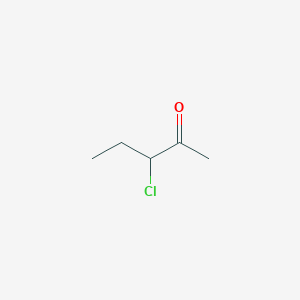
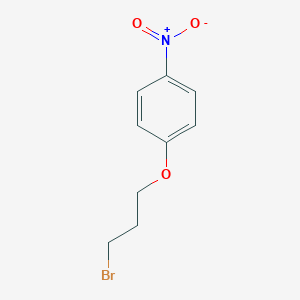
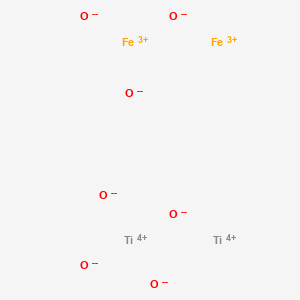
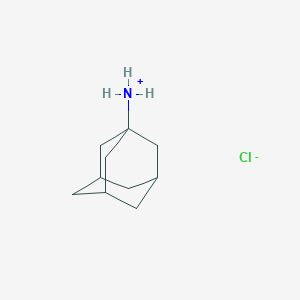
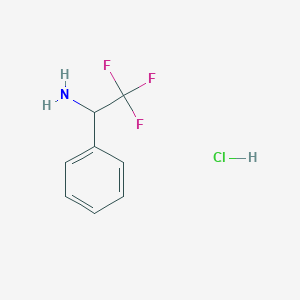
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
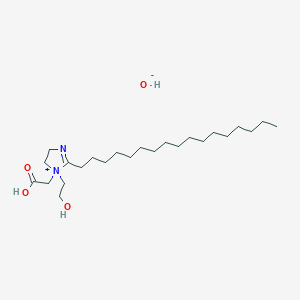
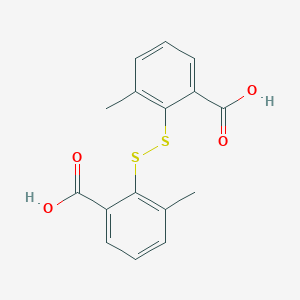
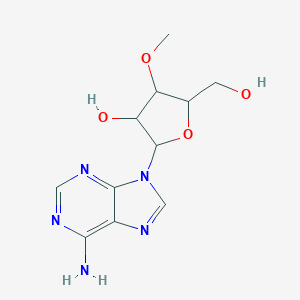
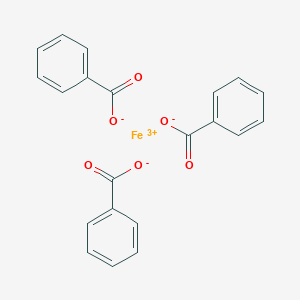
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
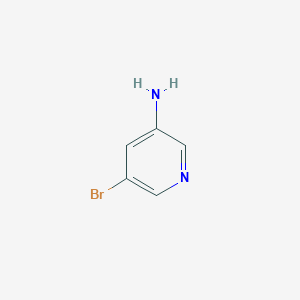
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
